molecular formula C21H45LaN6 B6290017 lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide CAS No. 1034537-36-4

lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide

Cat. No.: B6290017
CAS No.: 1034537-36-4
M. Wt: 520.5 g/mol
InChI Key: NOIHKHLSQPSBHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves the reaction of lanthanum salts with propan-2-yl(propan-2-yliminomethyl)azanide ligands. One common method is to react lanthanum chloride with the ligand in an appropriate solvent under inert atmosphere conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While there is limited information on the industrial production of this specific compound, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other lanthanum compounds may not be as effective .

Properties

IUPAC Name

lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H15N2.La/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHKHLSQPSBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45LaN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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